molecular formula C17H17FN2O2 B14156627 Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate CAS No. 898920-32-6

Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B14156627
CAS No.: 898920-32-6
M. Wt: 300.33 g/mol
InChI Key: VZXNCYURITYJLV-UHFFFAOYSA-N
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Description

Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the formation of the piperazine ring and subsequent functionalization to introduce the phenyl and fluorophenyl groups.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

These compounds share the piperazine core structure but differ in their functional groups and specific applications. This compound is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

898920-32-6

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H17FN2O2/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)22-14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

VZXNCYURITYJLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)OC3=CC=CC=C3

solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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